molecular formula C6H4ClFIN B1416623 2-Chloro-5-fluoro-4-iodo-3-methylpyridine CAS No. 884494-50-2

2-Chloro-5-fluoro-4-iodo-3-methylpyridine

Cat. No. B1416623
M. Wt: 271.46 g/mol
InChI Key: VVDAOXIUFDSTDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine is characterized by a pyridine ring with chlorine, fluorine, and iodine substituents, along with a methyl group . The InChI code for this compound is 1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-iodo-3-methylpyridine has a molecular weight of 271.46 g/mol . It is a yellow to brown solid at room temperature . The compound has a storage temperature of 2-8°C .

Scientific Research Applications

Halogen Exchange in Pyridines

Research by Schlosser and Cottet (2002) demonstrates the silyl-mediated halogen/halogen displacement in pyridines, highlighting a method for converting chloropyridines into their bromo and iodo counterparts, including compounds similar to 2-Chloro-5-fluoro-4-iodo-3-methylpyridine. This process underscores the strategic use of halogen exchange in synthesizing halogen-rich intermediates for further chemical modifications, essential in medicinal chemistry for creating compounds with desired biological activities (Schlosser & Cottet, 2002).

Synthesis of Cognition Enhancers

The work by Pesti et al. (2000) on the efficient pyridinylmethyl functionalization, leading to the synthesis of cognition-enhancing agents, demonstrates the utility of halogenated pyridines in synthesizing complex organic molecules. This research outlines the transformation of 2-fluoro-4-methylpyridine through various chemical modifications, showcasing the versatility of halogenated pyridines in drug development (Pesti et al., 2000).

Suzuki Coupling Reactions

Manojkumar et al. (2013) described the synthesis of a new compound via Suzuki coupling, involving a 5-fluoro-6-methylpyridin-2-ylboronic acid and a chloro-iodo-benzene derivative. This highlights the application of halogenated pyridines in cross-coupling reactions, a cornerstone in constructing complex organic frameworks for pharmaceuticals and agrochemicals (Manojkumar et al., 2013).

Halogen-rich Intermediates for Pyridine Synthesis

Wu et al. (2022) detailed the synthesis of halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These intermediates are valuable for generating pentasubstituted pyridines with diverse functionalities, important in the design of novel compounds for medicinal chemistry and material science applications (Wu et al., 2022).

Basicity Gradient-Driven Isomerization

Schlosser and Bobbio (2002) explored the isomerization of halopyridines driven by a basicity gradient, leading to a variety of halopyridine derivatives. This study provides insight into the manipulation of halogenated pyridines for generating diverse molecular structures, which can be foundational in developing new chemical entities with potential applications in various industries (Schlosser & Bobbio, 2002).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-5-fluoro-4-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDAOXIUFDSTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654555
Record name 2-Chloro-5-fluoro-4-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-iodo-3-methylpyridine

CAS RN

884494-50-2
Record name 2-Chloro-5-fluoro-4-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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